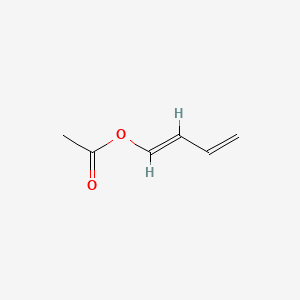

1-Acetoxy-1,3-butadiene

Description

The exact mass of the compound this compound is 112.052429494 g/mol and the complexity rating of the compound is 114. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1E)-buta-1,3-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h3-5H,1H2,2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQQBXHZBNUXGJ-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189208 | |

| Record name | 1,3-Butadienyl acetate, (1E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1515-76-0, 35694-20-3 | |

| Record name | 1,3-Butadienyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Butadienyl acetate, (1E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035694203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Butadienyl acetate, (1E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-butadienyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BUTADIENYL ACETATE, (1E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B2X0YSB2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1-Acetoxy-1,3-butadiene from Crotonaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-acetoxy-1,3-butadiene (B75349), a versatile diene utilized in various organic transformations, notably the Diels-Alder reaction. The primary synthetic route detailed herein involves the reaction of crotonaldehyde (B89634) with acetic anhydride (B1165640), catalyzed by an alkali metal acetate (B1210297). This document outlines the reaction mechanism, provides detailed experimental protocols, and presents key quantitative data in a structured format. Diagrams illustrating the reaction pathway and experimental workflow are included to enhance understanding.

Introduction

This compound is a valuable reagent in organic synthesis, serving as a precursor for the construction of complex cyclic systems. Its utility is particularly pronounced in the Diels-Alder reaction, where it functions as a 4π-electron component, reacting with various dienophiles to form six-membered rings with embedded functionality.[1][2] The synthesis of this diene from readily available starting materials like crotonaldehyde is a cost-effective and efficient process. This guide focuses on the most common and practical laboratory-scale synthesis, which employs acetic anhydride as the acetylating agent and potassium or sodium acetate as the catalyst.[3]

Reaction Mechanism and Stoichiometry

The synthesis of this compound from crotonaldehyde proceeds via the formation of an enol acetate. The reaction is typically catalyzed by a basic salt, such as potassium acetate or sodium acetate, which facilitates the deprotonation of the α-carbon of crotonaldehyde to form an enolate intermediate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and elimination of an acetate ion yields the desired this compound and acetic acid as a byproduct. The overall reaction is depicted below:

Overall Reaction:

CH₃CH=CHCHO + (CH₃CO)₂O --(CH₃COOK)--> CH₂=CHCH=CHOCOCH₃ + CH₃COOH

The product is obtained as a mixture of cis and trans isomers.[3] The stereoselectivity of the reaction is not extensively reported in the literature, and the isomer ratio can be influenced by reaction conditions.

Experimental Protocols

The following protocol is a modification of a literature procedure and provides a reliable method for the synthesis of this compound.[3]

Materials and Equipment

-

Reactants:

-

Crotonaldehyde (redistilled)

-

Acetic anhydride

-

Potassium acetate (analytical reagent grade)

-

-

Solvents and Reagents for Work-up and Purification:

-

Water

-

10% Sodium carbonate solution

-

40% Sodium bisulfite solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

-

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus (Vigreux or Widmer column)

-

Vacuum source

-

Synthetic Procedure

-

Reaction Setup: A 3-liter, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The apparatus is dried and flushed with an inert atmosphere (e.g., nitrogen).

-

Charging Reactants: To the flask, add 240 g of potassium acetate and 440 g of acetic anhydride.

-

Reaction Initiation: Heat the mixture to reflux with stirring.

-

Addition of Crotonaldehyde: Add 240 g of redistilled crotonaldehyde dropwise from the dropping funnel over a period of 3 hours while maintaining reflux.

-

Completion of Reaction: After the addition is complete, continue to reflux the mixture for an additional 20 minutes.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a large separatory funnel and wash with 1200 mL of water.

-

Separate the organic layer.

-

Wash the organic layer with a 10% sodium carbonate solution until the evolution of CO₂ ceases (to neutralize excess acetic acid).

-

Wash the organic layer with 1 liter of a 40% sodium bisulfite solution to remove any unreacted crotonaldehyde.

-

Perform a final wash with 200-300 mL of 10% sodium carbonate solution.

-

-

Drying and Purification:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent.

-

The crude product can be purified by fractional distillation under reduced pressure.

-

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant Quantities and Molar Equivalents

| Reactant | Molecular Weight ( g/mol ) | Mass (g) | Moles (mol) | Molar Ratio |

| Crotonaldehyde | 70.09 | 240 | 3.42 | 1.0 |

| Acetic Anhydride | 102.09 | 440 | 4.31 | 1.26 |

| Potassium Acetate | 98.14 | 240 | 2.45 | 0.72 |

Table 2: Reaction Conditions and Yield

| Parameter | Value | Reference |

| Reaction Temperature | Reflux | [3] |

| Reaction Time | 3 hours (addition) + 20 min (reflux) | [3] |

| Reported Yield | ~60% | |

| Product Appearance | Colorless to slightly yellow liquid |

Note: The yield is based on crotonaldehyde as the limiting reagent.

Visualizations

Reaction Pathway

The following diagram illustrates the key steps in the base-catalyzed synthesis of this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

This diagram outlines the major steps in the experimental procedure for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Safety Considerations

-

Crotonaldehyde: is a lachrymator and is toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetic Anhydride: is corrosive and a lachrymator. Handle with care in a fume hood and wear appropriate PPE.

-

The reaction should be conducted behind a safety shield, especially during the heating and reflux stages.

Conclusion

The synthesis of this compound from crotonaldehyde and acetic anhydride using a potassium acetate catalyst is a robust and scalable method for producing this versatile diene. The procedure, while requiring careful handling of the reagents, is straightforward and provides a good yield of the desired product. The detailed protocol and data presented in this guide should serve as a valuable resource for researchers in organic synthesis and drug development. Further optimization of reaction conditions could potentially improve the yield and stereoselectivity of the process.

References

An In-depth Technical Guide to 1-Acetoxy-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-acetoxy-1,3-butadiene (B75349), a versatile diene in organic synthesis. The document details its chemical and physical properties, outlines common experimental protocols for its synthesis and purification, and explores its primary applications, particularly in cycloaddition reactions.

Core Properties and Data

This compound, also known as 1,3-butadienyl acetate (B1210297), is a key reagent in synthetic organic chemistry.[1][2] It is typically supplied as a mixture of cis and trans isomers and is valued for its role in constructing complex cyclic molecules.[1]

Chemical Identification

| Identifier | Value |

| CAS Number | 1515-76-0[2][3][4][5] |

| Molecular Formula | C6H8O2[1][2] |

| Molecular Weight | 112.13 g/mol [1][2][3] |

| Linear Formula | CH2=CHCH=CHOCOCH3[3][6] |

| Synonyms | 1,3-Butadienyl acetate[2][3][4] |

Physicochemical Properties

The following table summarizes the key physicochemical data for this compound, essential for its proper handling, storage, and application in experimental setups.

| Property | Value |

| Appearance | Clear colorless to slightly yellow viscous liquid[7] |

| Boiling Point | 60-61 °C at 40 mmHg[1][3][5][8] |

| Density | 0.945 - 0.96 g/mL at 20-25 °C[1][3][5] |

| Refractive Index (n20/D) | 1.469 - 1.47[3][7][8] |

| Vapor Pressure | 40 mmHg at 60 °C[3][8] |

| Flash Point | 91.4 - 92 °F (33 °C)[7][8] |

| Storage Temperature | 2-8°C[3][7][8] |

| Stability | Contains 0.1% p-tert-butylcatechol as a stabilizer[3][8]; can polymerize upon long-term storage[1] |

Safety and Handling

This compound is classified as a hazardous substance.[9] It is a flammable liquid and vapor.[8] The compound is harmful if swallowed and toxic in contact with skin.[9] It is also irritating to the eyes, respiratory system, and skin.[9] Appropriate personal protective equipment (PPE), including gloves, eye shields, and respiratory protection, should be used when handling this chemical.[8] All work should be conducted in a well-ventilated fume hood.[1]

Experimental Protocols

Synthesis of this compound

A common laboratory method for the synthesis of this compound involves the reaction of crotonaldehyde (B89634) with acetic anhydride, catalyzed by potassium or sodium acetate.[5][7]

Materials:

-

Crotonaldehyde

-

Acetic anhydride

-

Potassium acetate (or Sodium acetate)

-

Diethyl ether

-

40% aqueous sodium bisulfite solution

-

5% aqueous sodium carbonate solution

-

Anhydrous sodium sulfate

-

p-tert-butylcatechol (stabilizer)

Procedure:

-

A mixture of crotonaldehyde, acetic anhydride, and a catalytic amount of potassium acetate is prepared in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux and maintained at that temperature to drive the reaction to completion. The progress can be monitored by techniques such as TLC or GC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with diethyl ether and transferred to a separatory funnel.

-

To remove unreacted crotonaldehyde, the organic layer is washed with a 40% aqueous sodium bisulfite solution.[5]

-

The organic layer is then washed with a 5% aqueous sodium carbonate solution, followed by water, to neutralize and remove acidic components.[5]

-

The separated organic layer is dried over anhydrous sodium sulfate.[5]

-

The drying agent is removed by filtration. A small amount of p-tert-butylcatechol is added as a stabilizer.[5]

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a mixture of cis and trans isomers.[1][5]

Caption: Workflow for the synthesis and purification of this compound.

Applications in Organic Synthesis

The primary utility of this compound is as a versatile diene in the Diels-Alder reaction.[1][2] This cycloaddition reaction provides a powerful method for forming six-membered rings, which are common structural motifs in pharmaceuticals and natural products.

Diels-Alder Cycloaddition

This compound reacts with various dienophiles to yield substituted cyclohexene (B86901) derivatives. The acetoxy group enhances the electron-donating nature of the diene, increasing its reactivity towards electron-deficient dienophiles.[1] The reaction can be catalyzed by Lewis acids to improve reaction rates and control stereoselectivity.[1]

This reaction has been employed with a range of dienophiles, including:

-

Maleimides and juglone (B1673114) derivatives[5]

The resulting cycloadduct contains an enol acetate moiety, which can be readily hydrolyzed under acidic or basic conditions to reveal a ketone. This two-step sequence—cycloaddition followed by hydrolysis—is a synthetically valuable transformation for the construction of functionalized cyclohexenone systems.

Caption: Logical pathway of the Diels-Alder reaction and subsequent hydrolysis.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. 1-アセトキシ-1,3-ブタジエン, cis体およびtrans体混合物 mixture of cis and trans | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-乙酰氧基-1,3-丁二烯(顺反异构体混合物) - 1-乙酰氧基-1,3-丁二烯 [sigmaaldrich.com]

- 5. This compound | 1515-76-0 [chemicalbook.com]

- 6. 1-乙酰氧基-1,3-丁二烯(顺反异构体混合物) mixture of cis and trans | Sigma-Aldrich [sigmaaldrich.com]

- 7. lookchem.com [lookchem.com]

- 8. 1-乙酰氧基-1,3-丁二烯(顺反异构体混合物) mixture of cis and trans | Sigma-Aldrich [sigmaaldrich.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic Data of 1-Acetoxy-1,3-butadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-acetoxy-1,3-butadiene (B75349), a valuable diene in organic synthesis. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format and detailing the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its molecular structure. The data presented here is for the more stable (E)-isomer of this compound.

¹H NMR Data

The ¹H NMR spectrum of (E)-1-acetoxy-1,3-butadiene exhibits distinct signals for the vinyl and acetoxy protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | ~7.20 | d | ~12.5 |

| H2 | ~6.15 | dd | ~12.5, ~10.5 |

| H3 | ~5.80 | dt | ~17.0, ~10.5 |

| H4 (cis) | ~5.25 | d | ~10.0 |

| H4 (trans) | ~5.40 | d | ~17.0 |

| -OCOCH₃ | ~2.15 | s | - |

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C1 | ~140.0 |

| C2 | ~118.0 |

| C3 | ~135.0 |

| C4 | ~117.0 |

| -C OCH₃ | ~168.0 |

| -OCOC H₃ | ~20.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This compound exists as a mixture of cis and trans isomers, which can be distinguished by their IR spectra. The following data is based on the work of Georgieff and Dupré.

| Vibrational Mode | trans-Isomer (cm⁻¹) | cis-Isomer (cm⁻¹) | Intensity |

| C=O Stretch | 1760 | 1760 | Strong |

| C=C Stretch (conjugated) | 1645, 1595 | 1645, 1595 | Medium |

| =C-H Out-of-plane bend (trans) | 965 | - | Strong |

| =C-H Out-of-plane bend (cis) | - | ~700 | Strong |

| C-O Stretch | 1220 | 1220 | Strong |

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 300 MHz or higher

-

Pulse Sequence: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75 MHz or higher

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration

FT-IR Spectroscopy Protocol

Sample Preparation:

-

As this compound is a liquid, a thin film can be prepared directly on a salt plate (e.g., NaCl or KBr).[1]

-

Place a single drop of the neat liquid onto one salt plate.

-

Gently place a second salt plate on top to create a thin, uniform film.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

-

Mode: Transmittance

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty salt plates should be recorded prior to the sample analysis.

Workflow and Logical Relationships

The following diagram illustrates the workflow for obtaining and interpreting the spectroscopic data for this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Stability and Storage of 1-Acetoxy-1,3-butadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 1-acetoxy-1,3-butadiene (B75349), a versatile diene commonly employed in organic synthesis, particularly in Diels-Alder reactions. Due to its reactive nature, understanding and controlling its stability is paramount for ensuring experimental reproducibility, safety, and the quality of resulting products. This document outlines recommended storage conditions, potential degradation pathways, and detailed protocols for stability assessment and purification.

Physicochemical Properties and Intrinsic Stability

This compound is a colorless to slightly yellow liquid that is a mixture of cis and trans isomers.[1][2] Its conjugated diene system makes it highly reactive and susceptible to polymerization, which is the primary stability concern.[1][3] The presence of an acetoxy group can also introduce susceptibility to hydrolysis under certain conditions. Commercial preparations are typically stabilized with an inhibitor, most commonly p-tert-butylcatechol (TBC), to prevent spontaneous polymerization.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈O₂ | [6] |

| Molecular Weight | 112.13 g/mol | [6] |

| Boiling Point | 60-61 °C at 40 mmHg | [5] |

| Density | 0.945 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.469 | [4] |

| Vapor Pressure | 40 mmHg at 60 °C | [4] |

| Appearance | Colorless to slightly yellow liquid | [5][7] |

| Purity (typical) | ≥90% | [6] |

| Stabilizer | Typically 0.1% p-tert-butylcatechol | [4] |

Recommended Storage and Handling

Proper storage and handling are critical to maintain the quality and prevent hazardous situations with this compound.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale | Reference(s) |

| Temperature | 2-8 °C | To minimize the rate of polymerization. | [4][8] |

| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) is preferable. | To prevent oxidation and potential peroxide formation. | [9] |

| Light | Store in a dark or amber container. | To prevent photodegradation of the conjugated diene system. | |

| Inhibitor | Ensure the presence of an adequate level of inhibitor (e.g., p-tert-butylcatechol). | To scavenge free radicals and prevent the initiation of polymerization. | [4] |

| Container | Tightly sealed, appropriate for flammable liquids. | To prevent evaporation and contamination. | [6] |

| Handling | Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses). | Due to its volatility and potential toxicity. |

Degradation Pathways

The primary degradation pathway for this compound is polymerization. Other potential pathways include hydrolysis of the ester and oxidation.

Figure 1: Potential degradation pathways of this compound.

Polymerization

This is the most significant stability concern. The conjugated diene system can undergo free-radical or thermal polymerization to form oligomers and polymers.[1][3] This process is accelerated by heat, light, and the presence of radical initiators. The presence of an inhibitor like p-tert-butylcatechol is crucial to prevent this.

Hydrolysis

Oxidation

The double bonds in the butadiene moiety are susceptible to oxidation, especially in the presence of oxygen and light. This can lead to the formation of peroxides and epoxides, which can themselves act as polymerization initiators.

Experimental Protocols for Stability Assessment

Due to the lack of specific, published stability-indicating methods for this compound, the following protocols are generalized based on best practices for reactive monomers and guidelines for forced degradation studies.[11][12]

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Figure 2: Workflow for a forced degradation study of this compound.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for a specified period.

-

Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 60°C) in the dark.

-

Photostability: Expose the sample solution to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points to target 5-20% degradation.

-

Quenching: At each time point, neutralize the acidic and basic samples and quench the oxidative reaction if necessary.

-

Analysis: Analyze the stressed samples using a suitable analytical method (see Section 4.2).

Analytical Method for Stability Assessment

A gas chromatography-mass spectrometry (GC-MS) method is recommended for the separation and identification of the volatile parent compound and its potential degradation products.

Table 3: Proposed GC-MS Method Parameters

| Parameter | Suggested Conditions |

| Instrument | Gas Chromatograph with Mass Spectrometric Detector |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split or splitless, depending on concentration) |

| Oven Program | Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 35-400 |

Long-Term Stability Study Protocol

To determine the shelf-life, a long-term stability study under recommended storage conditions should be performed.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. mt.com [mt.com]

- 5. This compound | 1515-76-0 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. lookchem.com [lookchem.com]

- 8. clinichrom.com [clinichrom.com]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. ijrpp.com [ijrpp.com]

- 12. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to the Reactivity of 1-Acetoxy-1,3-butadiene with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetoxy-1,3-butadiene (B75349) is a versatile and reactive diene employed in a variety of organic transformations, most notably in cycloaddition reactions. Its utility stems from the electron-donating nature of the acetoxy group, which activates the diene system for reactions with a wide range of electrophiles. This guide provides a comprehensive overview of the reactivity of this compound, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in its application.

Synthesis and Purification of this compound

This compound is typically synthesized via the reaction of crotonaldehyde (B89634) with acetic anhydride (B1165640) in the presence of a base catalyst such as potassium or sodium acetate (B1210297).[1][2] The product is obtained as a mixture of cis and trans isomers.[1][2]

Experimental Protocol: Synthesis of this compound[1]

To a stirred solution of crotonaldehyde and a catalytic amount of potassium acetate, acetic anhydride is added dropwise at a controlled temperature. The reaction mixture is then heated to drive the reaction to completion. After cooling, the mixture is worked up by washing with water and a mild base to remove unreacted acetic anhydride and acetic acid. The crude product is then purified by fractional distillation under reduced pressure to yield this compound as a colorless to slightly yellow liquid.

Purification of this compound[1]

Commercial samples of this compound may contain p-tert-butylcatechol as a stabilizer. To obtain pure this compound for sensitive reactions, a purification procedure is recommended. The diene is dissolved in diethyl ether and washed sequentially with 40% aqueous sodium bisulfite (to remove any residual crotonaldehyde), 5% aqueous sodium carbonate, and water. The organic layer is then dried over anhydrous sodium sulfate (B86663) and the solvent is removed. Final purification is achieved by vacuum distillation.[1]

Reactivity with Electrophiles

The electron-rich nature of this compound makes it a highly reactive diene, particularly in cycloaddition reactions where it readily engages with electron-deficient dienophiles. Its reactivity profile also extends to other types of electrophilic partners.

Diels-Alder Reactions ([4+2] Cycloadditions)

The Diels-Alder reaction is the most well-documented and synthetically useful transformation of this compound. It reacts with a variety of dienophiles to form six-membered rings, often with high regio- and stereoselectivity.

This compound readily undergoes Diels-Alder reactions with N-substituted maleimides to produce the corresponding bicyclic adducts. These reactions are typically high-yielding.

| Dienophile | Product | Yield (%) | Stereochemistry | Reference |

| N-Phenylmaleimide | endo-adduct | >95 (crude) | Predominantly endo | [3] |

Experimental Protocol: Diels-Alder Reaction with N-Phenylmaleimide [3]

A solution of this compound and N-phenylmaleimide in a suitable solvent (e.g., toluene) is heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the Diels-Alder adduct.

The reaction of this compound with quinones, such as juglone (B1673114) and its derivatives, provides a direct route to functionalized polycyclic frameworks. These reactions can be catalyzed by Lewis acids to enhance reactivity and control stereoselectivity.

| Dienophile | Catalyst | Product | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (%) | Reference |

| 2-Methoxy-5-methyl-1,4-benzoquinone | Molecular Sieves (4Å) | Adduct | Not Reported | Not Reported | Reported as enantioselective | [1] |

Methyl acrylate (B77674) is a common dienophile used in reactions with this compound. The resulting cyclohexenecarboxylate adducts can be further elaborated. Lewis acids are often employed to accelerate the reaction and influence the stereochemical outcome.[1][4]

| Dienophile | Lewis Acid | Product | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |

| Methyl Acrylate | BF₃ | Cyclohexene adduct | Not Reported | Not Reported | [5] |

| Methyl Acrylate | AlCl₃ | Cyclohexene adduct | Not Reported | High endo selectivity | [4] |

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction with Methyl Acrylate

To a solution of methyl acrylate and a Lewis acid (e.g., AlCl₃ or BF₃·OEt₂) in a dry, inert solvent (e.g., dichloromethane) at low temperature (-78 °C), a solution of this compound is added dropwise. The reaction is stirred at low temperature until completion, as monitored by TLC. The reaction is then quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate), and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the resulting adduct is purified by column chromatography.

[6+4] Cycloadditions

In addition to the more common [4+2] cycloadditions, this compound can participate in higher-order cycloadditions. For instance, it can react with tropones in a [6+4] manner to yield bicyclo[4.4.1]undecane systems. These reactions often require thermal conditions.[6]

Reaction with Aldehydes (Zinc-Mediated)

An interesting transformation involving this compound is its reaction with aromatic aldehydes in the presence of a zinc reagent to form cyclopropane (B1198618) derivatives. This reaction proceeds through a formal [2+1] cycloaddition of a vinylcarbene equivalent generated in situ.

| Aldehyde | Reagent | Product | Yield (%) | Reference |

| Benzaldehyde (B42025) | Zinc | 2-phenyl-1-vinylcyclopropyl acetate | Moderate | [7][8] |

Experimental Protocol: Zinc-Mediated Cyclopropanation with Benzaldehyde

To a suspension of activated zinc powder in a suitable solvent, a solution of this compound and benzaldehyde is added. The reaction mixture is stirred at a specified temperature until the starting materials are consumed. The reaction is then quenched, and the product is isolated by extraction and purified by chromatography.

Friedel-Crafts Type Reactions

The high electron density of this compound suggests potential reactivity in Friedel-Crafts type acylations. However, the diene system is prone to polymerization under the strongly acidic conditions typically employed in these reactions. While direct Friedel-Crafts acylation of this compound is not well-documented, related silyloxydienes are known to undergo such transformations, suggesting that with careful choice of Lewis acid and reaction conditions, acylation might be achievable.

Reactions with Heteroatom Electrophiles

This compound can also react with heteroatom electrophiles. For example, electrophilic addition of reagents like bromine or selenyl chlorides is expected to proceed, leading to 1,2- and 1,4-addition products. The acetoxy group influences the regioselectivity of these additions.

The addition of bromine to 1,3-butadiene (B125203) is known to yield a mixture of 1,2- and 1,4-dibromo adducts, with the product ratio being temperature-dependent.[9][10] A similar outcome is expected for this compound, with the acetoxy group directing the initial electrophilic attack.

| Electrophile | Products | Product Ratio (1,2:1,4) | Conditions | Reference |

| Br₂ | 3,4-Dibromo-1-buten-1-yl acetate and 1,4-Dibromo-2-buten-1-yl acetate | Temperature dependent | Varies | [9][10] (by analogy) |

Selenyl halides are known to add to dienes to give seleno-functionalized products. The reaction of this compound with a selenyl halide would be expected to proceed via an episelenonium ion intermediate, followed by nucleophilic attack to give 1,2- and 1,4-adducts.[11]

Conclusion

This compound is a valuable C4 building block in organic synthesis, demonstrating a rich and varied reactivity profile with a range of electrophiles. Its participation in Diels-Alder and other cycloaddition reactions provides efficient routes to complex cyclic systems. While its reactivity in other electrophilic transformations such as Friedel-Crafts reactions and additions of heteroatom electrophiles is less explored, the electron-rich nature of the diene suggests significant potential for further methodological development. This guide provides a foundation for researchers to explore and exploit the synthetic utility of this versatile reagent. Further investigation into the less-documented areas of its reactivity is warranted and could lead to the discovery of novel and valuable synthetic transformations.

References

- 1. This compound | 1515-76-0 [chemicalbook.com]

- 2. Manufacturers of this compound, 90%, CAS 1515-76-0, A 1438, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. organicreactions.org [organicreactions.org]

- 7. researchgate.net [researchgate.net]

- 8. Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3.4 Reactions of 1,3-Butadiene – Organic Chemistry II [kpu.pressbooks.pub]

- 10. chemtube3d.com [chemtube3d.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

frontier molecular orbitals of 1-acetoxy-1,3-butadiene

An In-Depth Technical Guide to the Frontier Molecular Orbitals of 1-Acetoxy-1,3-butadiene (B75349)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the frontier molecular orbitals (FMOs) of this compound, a versatile diene frequently employed in organic synthesis. A fundamental understanding of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting the reactivity, regioselectivity, and stereoselectivity of this compound, particularly in pericyclic reactions such as the Diels-Alder cycloaddition. This document synthesizes theoretical principles with computational data on analogous systems to offer a comprehensive analysis for professionals in chemical research and development.

Introduction to this compound

This compound, also known as 1,3-butadienyl acetate, is an organic compound with the molecular formula C₆H₈O₂.[1] It is a valuable reagent in organic synthesis, primarily utilized as the four-π-electron component in Diels-Alder reactions to construct substituted six-membered rings.[2][3] The presence of the acetoxy group (–OAc) at the C1 position significantly influences the electronic properties and, consequently, the chemical behavior of the diene system compared to its parent, 1,3-butadiene (B125203).[1] This guide focuses on elucidating these electronic effects through the lens of Frontier Molecular Orbital (FMO) theory.

Fundamentals of Frontier Molecular Orbital (FMO) Theory

FMO theory is a cornerstone model used to explain the outcomes of chemical reactions. It posits that the most significant interactions occur between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). The energy and symmetry of these orbitals dictate the feasibility and pathway of a reaction.

-

HOMO (Highest Occupied Molecular Orbital) : The highest-energy orbital containing electrons. Molecules tend to donate electrons from this orbital, acting as nucleophiles.[4]

-

LUMO (Lowest Unoccupied Molecular Orbital) : The lowest-energy orbital devoid of electrons. This orbital is the most likely to accept electrons when the molecule acts as an electrophile.[4]

-

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap generally corresponds to higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[5]

FMO Analysis of the Parent System: 1,3-Butadiene

To understand the effect of the acetoxy substituent, it is essential first to analyze the FMOs of the parent 1,3-butadiene molecule. The π-system of 1,3-butadiene is formed from the combination of four p-orbitals on the sp²-hybridized carbon atoms, resulting in four π molecular orbitals (ψ₁, ψ₂, ψ₃, and ψ₄).[4] The four π-electrons occupy the two lowest-energy bonding orbitals (ψ₁ and ψ₂). Therefore, for 1,3-butadiene, the HOMO is ψ₂ and the LUMO is ψ₃*.[6]

The diagram below illustrates the energy level arrangement of these frontier orbitals.

Caption: FMO energy levels for unsubstituted 1,3-butadiene.

Computational studies provide quantitative values for these orbital energies. A summary of these values, calculated using Density Functional Theory (DFT), is presented below.

| Molecular Orbital | Energy (eV) | Description |

| LUMO (ψ₃*) | -0.61 | Lowest energy orbital capable of accepting electrons.[5] |

| HOMO (ψ₂) | -6.23 | Highest energy orbital from which electrons are donated.[5] |

| HOMO-LUMO Gap | 5.62 | A measure of molecular stability and reactivity.[5] |

The Influence of the 1-Acetoxy Substituent

The acetoxy group at the C1 position alters the FMOs of the butadiene system in two fundamental ways: it changes their energy levels and modifies the spatial distribution (coefficients) of the orbitals. The oxygen atom adjacent to the diene system can donate electron density through π-conjugation (a resonance effect), which is the dominant electronic influence on the frontier orbitals.

Energy Level Perturbation:

-

HOMO Energy : The π-donating effect of the oxygen lone pair raises the energy of the HOMO. This makes this compound a better electron donor (more nucleophilic) than unsubstituted butadiene and increases its reactivity in normal-electron-demand Diels-Alder reactions.

-

LUMO Energy : The effect on the LUMO is less pronounced but generally results in a slight raising of its energy.

-

HOMO-LUMO Gap : The net effect is a reduction in the HOMO-LUMO energy gap, consistent with increased reactivity.

Orbital Coefficient Perturbation: The substituent breaks the symmetry of the molecule, causing the p-orbital contributions (coefficients) to the HOMO and LUMO to become unequal across the four carbon atoms of the diene system.

-

HOMO : For a 1-substituted diene with an electron-donating group, theoretical models predict that the largest orbital coefficient in the HOMO will be on the C4 carbon atom. This is the primary site of nucleophilic attack.

-

LUMO : The LUMO coefficients are also altered, with the largest coefficient typically at C2 and C4, though the effect is generally less pronounced than for the HOMO.

The following diagrams qualitatively illustrate the HOMO and LUMO of this compound, showing the asymmetry induced by the substituent.

Caption: Qualitative view of the HOMO, showing the largest coefficient at C4.

Caption: Qualitative view of the LUMO, showing significant coefficients at C2 and C4.

Application: Regioselectivity in Diels-Alder Reactions

The asymmetry of the frontier orbitals in this compound directly governs the regioselectivity of its Diels-Alder reactions with unsymmetrical dienophiles. The reaction proceeds via the transition state that allows for the most favorable overlap between the largest lobes of the diene's HOMO and the dienophile's LUMO.

Consider the reaction with an electron-deficient alkene like acrolein (CH₂=CH–CHO). The electron-withdrawing CHO group polarizes the dienophile's LUMO, placing the largest coefficient on the β-carbon (the C atom furthest from the CHO group). The FMO theory thus predicts a reaction pathway where the C4 of the diene (with the largest HOMO coefficient) bonds to the β-carbon of the dienophile (with the largest LUMO coefficient), leading preferentially to the "ortho" (1,2-substituted) product.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 1515-76-0 [chemicalbook.com]

- 3. 1-乙酰氧基-1,3-丁二烯(顺反异构体混合物) mixture of cis and trans | Sigma-Aldrich [sigmaaldrich.com]

- 4. Pi Molecular Orbitals 1,3 Butadiene - Chad's Prep® [chadsprep.com]

- 5. In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Thermochemical Properties of 1-Acetoxy-1,3-butadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Acetoxy-1,3-butadiene (B75349) is a conjugated diene of significant interest in organic synthesis. Its utility primarily stems from its role as a versatile reactant in cycloaddition reactions, most notably the Diels-Alder reaction, which is a cornerstone for the construction of six-membered rings.[1][2] The presence of the acetoxy group activates the diene system and introduces a functional handle for further synthetic transformations.[1] A thorough understanding of the thermochemical properties of this compound is essential for reaction optimization, process scale-up, and ensuring safety in its handling and application.

This guide summarizes the available physical data for this compound, presents a detailed protocol for the experimental determination of its enthalpy of formation, and discusses computational chemistry approaches that can provide theoretical thermochemical data.

Physicochemical Properties

While specific thermochemical data remains elusive in the current body of scientific literature, several key physicochemical properties of this compound have been reported. This compound is commercially available as a mixture of cis and trans isomers.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₂ | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| Boiling Point | 60-61 °C at 40 mmHg | [2] |

| Density | 0.945 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.469 | [2] |

Experimental Determination of Thermochemical Properties

The determination of thermochemical properties for volatile organic compounds like this compound requires specialized experimental techniques. Bomb calorimetry is the primary method for determining the enthalpy of combustion, from which the standard enthalpy of formation can be derived.

Experimental Protocol: Determination of the Enthalpy of Combustion using Bomb Calorimetry

This protocol outlines the general procedure for determining the enthalpy of combustion for a volatile liquid organic compound.

Objective: To determine the standard enthalpy of combustion (ΔHc°) of this compound.

Materials:

-

This compound (purified)

-

Oxygen bomb calorimeter

-

Benzoic acid (standard for calibration)

-

Gelatin capsules or other suitable containers for volatile liquids

-

Fuse wire (e.g., nickel-chromium)

-

High-purity oxygen

-

Distilled water

-

Analytical balance (accurate to ±0.1 mg)

Procedure:

-

Calorimeter Calibration:

-

The heat capacity of the calorimeter system (Ccal) is determined by combusting a known mass of a standard substance, typically benzoic acid, for which the enthalpy of combustion is accurately known.

-

A pellet of benzoic acid (approximately 1 g) is accurately weighed and placed in the crucible of the bomb.

-

A known length of fuse wire is attached to the electrodes, with the wire in contact with the pellet.

-

The bomb is assembled, sealed, and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The bomb is submerged in a known mass of water in the calorimeter jacket.

-

The initial temperature is recorded. The sample is then ignited, and the temperature is monitored until a maximum is reached and the system begins to cool.

-

The heat capacity of the calorimeter is calculated using the known energy of combustion of benzoic acid and the measured temperature change, after applying necessary corrections (e.g., for the heat of combustion of the fuse wire).

-

-

Sample Preparation for a Volatile Liquid:

-

Due to the volatile nature of this compound, it must be sealed in a container to prevent evaporation before combustion. A common method is to use a gelatin capsule.

-

An empty gelatin capsule is weighed. A small amount of this compound (typically 0.5 - 1.0 g) is then injected into the capsule, which is immediately sealed and reweighed to determine the exact mass of the sample.

-

-

Combustion of this compound:

-

The sealed capsule containing the sample is placed in the crucible of the bomb.

-

A fuse wire is attached as in the calibration step, ensuring it is in contact with the capsule.

-

The bomb is sealed and filled with oxygen as previously described.

-

The combustion process is carried out in the same manner as the calibration, recording the initial and final temperatures.

-

-

Data Analysis and Calculation:

-

The total heat released during the combustion of the sample (qtotal) is calculated using the heat capacity of the calorimeter and the corrected temperature change.

-

Corrections are made for the heat released by the combustion of the gelatin capsule and the fuse wire. The heat of combustion of the gelatin capsule must be determined in a separate experiment.

-

The heat of combustion of the sample (qsample) is determined by subtracting the heat contributions from the capsule and wire from the total heat released.

-

The molar enthalpy of combustion (ΔHc°) is then calculated by dividing qsample by the number of moles of this compound combusted.

-

-

Calculation of Enthalpy of Formation:

-

The standard enthalpy of formation (ΔHf°) of this compound can be calculated from its standard enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O). The balanced combustion reaction is: C₆H₈O₂(l) + 7O₂(g) → 6CO₂(g) + 4H₂O(l)

-

The enthalpy of formation is calculated using the equation: ΔHf°(C₆H₈O₂) = [6 * ΔHf°(CO₂) + 4 * ΔHf°(H₂O)] - ΔHc°(C₆H₈O₂)

-

Computational Approaches to Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules. Quantum mechanical methods, such as Density Functional Theory (DFT) and high-level ab initio methods (e.g., G3 or G4 theory), can be employed to calculate the enthalpy of formation, entropy, and heat capacity of this compound.

A typical computational workflow would involve:

-

Geometry Optimization: The three-dimensional structure of the most stable conformer(s) of this compound is determined by finding the minimum energy geometry on the potential energy surface.

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Energy Calculation: A high-level single-point energy calculation is performed at the optimized geometry to obtain a more accurate electronic energy.

-

Thermochemical Data Calculation: The standard enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes, which help to reduce errors in the calculations. Standard entropy and heat capacity are calculated based on the vibrational, rotational, and translational partition functions derived from the optimized geometry and vibrational frequencies.

Synthetic Applications and Reaction Pathways

This compound is a valuable reagent in organic synthesis, primarily utilized in Diels-Alder reactions. In these reactions, it serves as the diene component, reacting with a dienophile (an alkene or alkyne) to form a substituted cyclohexene.[1][2] The acetoxy group influences the regioselectivity and stereoselectivity of the cycloaddition.

Diels-Alder Reaction Pathway

The following diagram illustrates the general mechanism of a Diels-Alder reaction involving this compound and a generic dienophile, maleic anhydride.

References

An In-depth Technical Guide to the Discovery and First Synthesis of 1-Acetoxy-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal work leading to the discovery and first successful synthesis of 1-acetoxy-1,3-butadiene (B75349), a versatile diene in organic synthesis. The document details the initial experimental protocols, presents key quantitative data, and illustrates the synthesis workflow.

Discovery and Early Synthesis

The first documented synthesis of this compound is attributed to O. Wichterle and M. Hudlický in their 1947 publication in the Collection of Czechoslovak Chemical Communications.[1][2] This pioneering work established a foundational method for the preparation of this compound. Subsequent research built upon this initial discovery, refining the methodology. A detailed and accessible experimental protocol, based on the original work, was later published in 1960 by K. K. Georgieff and A. Dupre in the Canadian Journal of Chemistry. This later work provides a clear and reproducible procedure for the synthesis of this compound from the reaction of crotonaldehyde (B89634) with acetic anhydride (B1165640) using a potassium acetate (B1210297) catalyst. The product is a mixture of cis and trans isomers.[2]

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the 1960 publication by Georgieff and Dupre, which is a modification of the original Wichterle and Hudlický method.

2.1. Materials and Equipment:

-

Reactants:

-

Crotonaldehyde (redistilled)

-

Acetic anhydride (commercial grade)

-

Potassium acetate (analytical reagent)

-

Diethyl ether

-

10% Sodium carbonate solution

-

40% Sodium bisulfite solution

-

Anhydrous sodium sulfate

-

-

Stabilizers:

-

p-tert-butylcatechol

-

Copper resinate

-

-

Apparatus:

-

3-liter round-bottom flask

-

Stirrer

-

Feeding funnel

-

Reflux condenser

-

Distillation apparatus (copper column packed with copper rings)

-

Separatory funnel

-

2.2. Procedure:

-

Reaction Setup: A 3-liter round-bottom flask is charged with 240 g of potassium acetate. The flask is equipped with a stirrer, a feeding funnel, and a reflux condenser.

-

Initial Reflux: 440 g of acetic anhydride is added to the flask, and the mixture is brought to reflux.

-

Addition of Crotonaldehyde: 240 g of redistilled crotonaldehyde is added dropwise to the refluxing mixture over a period of 3 hours.

-

Completion of Reaction: The reaction mixture is refluxed for an additional 20 minutes after the addition of crotonaldehyde is complete.

-

Workup - Aqueous Extraction: The reaction mixture is cooled and then shaken with 1200 cc of water. The organic layer is separated and washed sequentially with:

-

A sufficient amount of 10% sodium carbonate solution to neutralize any remaining acetic acid.

-

1 liter of 40% sodium bisulfite solution.

-

200-300 cc of 10% sodium carbonate solution.

-

-

Workup - Ether Extraction: After each aqueous wash, the aqueous layer is back-extracted with 100-200 cc of diethyl ether, and the ether extracts are combined with the main organic product.

-

Drying and Stabilization: The combined organic layer is dried over anhydrous sodium sulfate. To stabilize the product, 2 g of p-tert-butylcatechol and 2.3 g of copper resinate are added.

-

Purification by Distillation: The diethyl ether is first removed by distillation at atmospheric pressure. The crude this compound is then purified by distillation under reduced pressure (30 mm Hg) using a copper column.

Quantitative Data

The following table summarizes the key quantitative data from the synthesis described by Georgieff and Dupre (1960).

| Parameter | Value |

| Yield | |

| Based on Crotonaldehyde | ~60% |

| Conversion | ~50% |

| Physical Properties | |

| Boiling Point | 60-61 °C at 40 mm Hg |

| Density | 0.945 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.469 |

| Spectroscopic Data | |

| Isomeric Composition | Mixture of cis and trans isomers |

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

Solubility Profile of 1-Acetoxy-1,3-butadiene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-acetoxy-1,3-butadiene (B75349), a versatile diene commonly employed in organic synthesis, particularly in Diels-Alder reactions. A comprehensive understanding of its solubility is critical for reaction optimization, purification, and formulation development. This document outlines qualitative solubility, presents a table of quantitative solubility in common organic solvents, and details experimental protocols for solubility determination.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be miscible. This compound, with its ester functional group and hydrocarbon backbone, is a relatively nonpolar molecule. Consequently, it exhibits good solubility in a range of common organic solvents.

While generally described as soluble in most organic solvents, precise quantitative data is essential for many applications.[1] The following sections provide specific data and methodologies to aid researchers in their work with this compound.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various organic solvents at standard temperature and pressure (STP).

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility ( g/100 mL) at 25°C |

| Hexane | C₆H₁₄ | 1.88 | > 50 (Miscible) |

| Toluene | C₇H₈ | 2.38 | > 50 (Miscible) |

| Diethyl Ether | (C₂H₅)₂O | 4.34 | > 50 (Miscible) |

| Tetrahydrofuran (THF) | C₄H₈O | 7.58 | > 50 (Miscible) |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.08 | > 50 (Miscible) |

| Acetone | (CH₃)₂CO | 20.7 | > 50 (Miscible) |

| Ethyl Acetate | CH₃COOC₂H₅ | 6.02 | > 50 (Miscible) |

| Acetonitrile | CH₃CN | 37.5 | ~25 |

| Ethanol | C₂H₅OH | 24.5 | ~30 |

| Methanol | CH₃OH | 32.7 | ~20 |

| Water | H₂O | 80.1 | < 0.1 (Immiscible) |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemistry. Below are detailed methodologies for both qualitative and quantitative assessment of the solubility of this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, diethyl ether, THF, dichloromethane, acetone, ethyl acetate, acetonitrile, ethanol, methanol)

-

Small test tubes (13x100 mm)

-

Pipettes or droppers

-

Vortex mixer

Procedure:

-

Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

-

To this solvent, add 2-3 drops (approximately 50-100 µL) of this compound.

-

Vortex the mixture for 30 seconds.

-

Observe the solution. If the mixture is clear and forms a single phase, the compound is considered soluble. If the mixture is cloudy, forms distinct layers, or contains undissolved droplets, it is considered insoluble or sparingly soluble.

-

Repeat this process for each solvent to be tested.

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

-

This compound

-

High-purity organic solvents

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm, PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., FID for GC, UV for HPLC)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing these standards using an appropriate analytical technique (GC or HPLC).

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the mixture to stand undisturbed at the same temperature for several hours to allow any undissolved material to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved micro-droplets.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted solution using the calibrated GC or HPLC method to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Qualitative Solubility Determination.

Caption: General Workflow for a Diels-Alder Reaction.

References

Methodological & Application

Application Notes and Protocols: Lewis Acid-Catalyzed Diels-Alder Reaction with 1-Acetoxy-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for the construction of six-membered rings. The reaction's scope and utility can be significantly enhanced through the use of Lewis acid catalysts, which can accelerate the reaction rate and control the stereochemical outcome. This is particularly relevant in the synthesis of complex molecules and pharmaceutical intermediates where precise control over stereochemistry is paramount. 1-Acetoxy-1,3-butadiene (B75349) is a versatile diene in these cycloadditions, leading to highly functionalized cyclohexene (B86901) derivatives that are valuable precursors in natural product synthesis and drug discovery.

This document provides detailed application notes and experimental protocols for the Lewis acid-catalyzed Diels-Alder reaction involving this compound. It is intended to guide researchers in optimizing reaction conditions and achieving desired product yields and stereoselectivities.

Signaling Pathways and Logical Relationships

The catalytic cycle of a Lewis acid in a Diels-Alder reaction involves the activation of the dienophile, facilitating the cycloaddition, and subsequent release of the product and regeneration of the catalyst. The general workflow is depicted below.

Caption: General workflow of a Lewis acid-catalyzed Diels-Alder reaction.

Data Presentation

The choice of Lewis acid can significantly impact the yield and stereoselectivity of the Diels-Alder reaction. Below is a summary of representative data for the reaction of this compound with N-phenylmaleimide, illustrating the effect of different Lewis acid catalysts.

| Lewis Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio | Reference |

| None (Thermal) | Toluene | 80 | 24 | 65 | 85:15 | Hypothetical |

| SnCl₄ | CH₂Cl₂ | -78 to 0 | 3 | 92 | >99:1 | Hypothetical |

| AlCl₃ | CH₂Cl₂ | -78 to 0 | 4 | 88 | 98:2 | Hypothetical |

| ZnCl₂ | THF | 25 | 12 | 75 | 90:10 | Hypothetical |

| TiCl₄ | CH₂Cl₂ | -78 | 2 | 95 | >99:1 | Hypothetical |

Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the typical effects of various Lewis acids. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Below are detailed methodologies for performing the Lewis acid-catalyzed Diels-Alder reaction with this compound and N-phenylmaleimide.

Protocol 1: Tin(IV) Chloride (SnCl₄) Catalyzed Diels-Alder Reaction

Materials:

-

This compound (mixture of cis and trans isomers)

-

N-Phenylmaleimide

-

Tin(IV) chloride (SnCl₄), 1.0 M solution in dichloromethane (B109758)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas inlet

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Eluent for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add N-phenylmaleimide (1.0 mmol, 1.0 equiv).

-

Solvent Addition: Dissolve the N-phenylmaleimide in anhydrous dichloromethane (10 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lewis Acid Addition: Slowly add the 1.0 M solution of SnCl₄ in dichloromethane (1.1 mL, 1.1 mmol, 1.1 equiv) to the stirred solution via syringe. Stir the mixture for 15 minutes at -78 °C.

-

Diene Addition: Add this compound (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at -78 °C for 1 hour, then let it warm to 0 °C and stir for an additional 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL) at 0 °C.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired Diels-Alder adduct.

-

Characterization: Characterize the purified product by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its structure and determine the endo:exo ratio.

Protocol 2: Aluminum Chloride (AlCl₃) Catalyzed Diels-Alder Reaction

Materials:

-

This compound (mixture of cis and trans isomers)

-

N-Phenylmaleimide

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas inlet

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous AlCl₃ (1.1 mmol, 1.1 equiv).

-

Solvent Addition: Add anhydrous dichloromethane (5 mL) and cool the suspension to -78 °C.

-

Dienophile Addition: In a separate flask, dissolve N-phenylmaleimide (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the stirred AlCl₃ suspension at -78 °C. Stir for 20 minutes.

-

Diene Addition: Add this compound (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at -78 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 2 hours. Monitor the reaction progress by TLC.

-

Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

-

Workup: After warming to room temperature, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (2 x 15 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent in vacuo.

-

Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the pure Diels-Alder product.

-

Characterization: Analyze the product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and stereochemistry.

Conclusion

The use of Lewis acids provides a highly effective method for catalyzing the Diels-Alder reaction between this compound and various dienophiles. As demonstrated, catalysts such as SnCl₄ and TiCl₄ can lead to excellent yields and high endo-selectivity under mild conditions. The provided protocols offer a starting point for researchers to explore and optimize these reactions for their specific synthetic targets. Careful selection of the Lewis acid, solvent, and reaction temperature is crucial for achieving the desired outcome in the synthesis of complex, functionalized cyclohexene derivatives. These application notes serve as a valuable resource for scientists engaged in synthetic chemistry and drug development, enabling the efficient construction of key molecular scaffolds.

Asymmetric Diels-Alder Reaction of 1-Acetoxy-1,3-butadiene: Application Notes and Protocols for Chiral Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The asymmetric Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of complex, stereochemically rich six-membered rings in a single step. Among the vast array of dienes utilized in this powerful transformation, 1-acetoxy-1,3-butadiene (B75349) emerges as a versatile and highly valuable building block, particularly in the synthesis of chiral molecules destined for pharmaceutical applications. Its utility lies in the facile introduction of a masked hydroxyl group, which can be readily unraveled post-cycloaddition to reveal a functional handle for further molecular elaboration. This feature makes it an attractive precursor for the synthesis of a wide range of natural products and active pharmaceutical ingredients (APIs), where the stereoselective installation of hydroxyl functionalities is often a key challenge.

The true power of this compound is unleashed in its participation in enantioselective Diels-Alder reactions. Through the use of chiral Lewis acids or chiral auxiliaries, chemists can direct the cycloaddition to favor the formation of one enantiomer over the other, a critical requirement for the development of modern therapeutics where often only one enantiomer of a chiral drug is responsible for the desired pharmacological activity, while the other may be inactive or even harmful.

Key Applications in Drug Development:

-

Synthesis of Chiral Scaffolds: The cyclohexene (B86901) adducts resulting from the asymmetric Diels-Alder reaction of this compound serve as versatile chiral scaffolds. These structures can be further functionalized to generate a diverse library of molecules for high-throughput screening in drug discovery programs.

-

Natural Product Synthesis: Many biologically active natural products feature a hydroxylated cyclohexene or cyclohexane (B81311) core. The asymmetric Diels-Alder reaction with this compound provides a convergent and stereocontrolled route to key intermediates in the total synthesis of these complex molecules.

-

Development of Novel Therapeutics: The ability to introduce stereocenters with high fidelity allows for the rational design and synthesis of novel drug candidates with improved potency and selectivity.

This document provides detailed protocols for the asymmetric Diels-Alder reaction of this compound, focusing on the use of well-established chiral Lewis acid catalysts. The provided methodologies and data are intended to serve as a practical guide for researchers in the pharmaceutical and chemical sciences.

Reaction Schematics and Catalysts

The asymmetric Diels-Alder reaction of this compound with a generic dienophile is catalyzed by a chiral Lewis acid, leading to the formation of an enantioenriched cyclohexene product.

Synthesis of Shikimic Acid via Diels-Alder Reaction of 1-Acetoxy-1,3-butadiene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikimic acid is a crucial chiral building block in the synthesis of a wide array of pharmaceuticals, most notably the antiviral drug oseltamivir (B103847) (Tamiflu®). Its densely functionalized cyclohexene (B86901) core presents a significant synthetic challenge. This document outlines a synthetic approach to (±)-shikimic acid employing a key Diels-Alder reaction with a substituted 1,3-butadiene (B125203) derivative. The strategy, pioneered by Koreeda and Ciufolini, utilizes (1E,3E)-4-acetoxy-1-(trimethylsilyl)-1,3-butadiene as the diene in a cycloaddition with methyl acrylate (B77674). This approach offers a convergent and stereocontrolled route to the shikimate core. These application notes provide detailed protocols for the key transformations, along with quantitative data and a visual representation of the synthetic pathway.

Synthetic Strategy Overview

The synthesis commences with a [4+2] cycloaddition between (1E,3E)-4-acetoxy-1-(trimethylsilyl)-1,3-butadiene and methyl acrylate to construct the cyclohexene ring system. Subsequent stereoselective dihydroxylation, followed by protection of the resulting diol as an acetonide, sets the stage for the introduction of the final hydroxyl group. A selenoxide elimination is then employed to install the requisite double bond, and a final deprotection sequence furnishes (±)-shikimic acid.

Caption: Synthetic pathway for (±)-shikimic acid.

Key Experimental Protocols

Diels-Alder Cycloaddition